molecular formula C25H29N3O3 B2840101 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide CAS No. 877647-85-3

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide

Cat. No. B2840101
CAS RN: 877647-85-3
M. Wt: 419.525
InChI Key: LZGPWCWRCDURLP-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide, also known as FUB-PB-22, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. The compound belongs to the class of indazole-based synthetic cannabinoids and has been the subject of numerous scientific studies to investigate its potential applications in various fields.

Scientific Research Applications

Radiolabeled Antagonists for PET Imaging

One notable application of derivatives similar to N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide is in the development of radiolabeled antagonists for positron emission tomography (PET) imaging. For instance, [18F]p-MPPF, a related compound, has been utilized for studying the serotonergic neurotransmission by targeting 5-HT1A receptors. This includes comprehensive research involving chemistry, radiochemistry, and the application of PET imaging in both animals and humans to investigate serotonin receptors, demonstrating the potential of such compounds in neuroimaging and the study of neurological disorders (Plenevaux et al., 2000).

Synthesis and Pharmacological Evaluation

Research has also been conducted on the synthesis and pharmacological evaluation of novel derivatives that share structural similarities with N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide. For example, a study on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine explored their antidepressant and antianxiety activities, demonstrating the versatility of these compounds in pharmacological research (Kumar et al., 2017).

Structure-Affinity Relationship Studies

Further investigations include structure-affinity relationship studies, focusing on derivatives with specific receptor affinities. For instance, research on N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide and its analogues has provided insights into their binding profiles with dopamine D(4) and D(2), serotonin 5-HT(1A), and adrenergic alpha(1) receptors. Such studies are crucial for understanding the molecular interactions and designing compounds with desired pharmacological properties (Perrone et al., 2000).

Potential in Brain Imaging

Additionally, certain derivatives have been explored for their potential as brain imaging agents in PET studies. The development of [18F]-labeled compounds, for instance, has shown promise for brain imaging, offering a tool for non-invasively assessing neurological functions and disorders (Mou et al., 2009).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-19-5-7-20(8-6-19)25(29)26-18-23(24-4-3-17-31-24)28-15-13-27(14-16-28)21-9-11-22(30-2)12-10-21/h3-12,17,23H,13-16,18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGPWCWRCDURLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide

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